![molecular formula C16H16N4 B6635281 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile](/img/structure/B6635281.png)
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile, also known as MTBC, is a pyrimidine-based compound that has been studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been studied for its potential therapeutic applications in various diseases, particularly in cancer research. It has been found to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins in cells. This inhibition leads to the disruption of protein synthesis and ultimately to the death of cancer cells.
Biochemical and Physiological Effects
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit protein synthesis. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is its high purity and good yield in the synthesis method. This makes it easier to obtain a consistent product for lab experiments. However, one limitation of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile. One potential direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of the potential therapeutic applications of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile in other diseases, such as inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile and its potential side effects.
Conclusion
In conclusion, 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile is a pyrimidine-based compound that has shown promising results in scientific research, particularly in cancer research. Its synthesis method yields a high purity product with good yield. 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile has been found to exhibit anti-proliferative activity against various cancer cell lines, induce apoptosis, and inhibit protein synthesis. It also has anti-inflammatory effects. However, its limited solubility in water may make it difficult to administer in certain experiments. Further research is needed to fully understand the potential therapeutic applications of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile and its mechanism of action.
Synthesemethoden
The synthesis method of 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile involves the reaction of 2-aminopyrimidine with 2-benzazepin-2-ylacetonitrile in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain 6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile. This method has been reported to yield a high purity product with good yield.
Eigenschaften
IUPAC Name |
6-methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-9-15(10-17)19-16(18-12)20-8-4-7-13-5-2-3-6-14(13)11-20/h2-3,5-6,9H,4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFPPMRACRKSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC3=CC=CC=C3C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)pyrimidine-4-carbonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.